(2R)-2-Fluoropropan-1-ol

描述

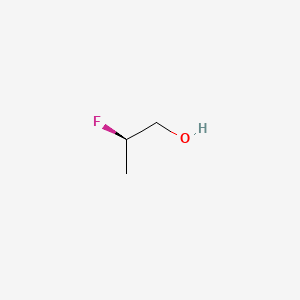

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-fluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXZJCKWUCBECD-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876747-18-1 | |

| Record name | (2R)-2-Fluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Role of Fluorine in Organic Synthesis and Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical synthesis, profoundly influencing the properties of the resulting compounds. numberanalytics.com The strategic placement of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics.

Fluorine's high electronegativity, the highest of all elements, and its relatively small size are key to its transformative effects. numberanalytics.comwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org This stability is crucial in drug design, as it can protect a molecule from metabolic degradation, thereby increasing its bioavailability and half-life in the body. ucj.org.ua

In drug discovery, the substitution of hydrogen with fluorine can lead to enhanced binding affinity to target proteins, improved membrane permeability, and altered acidity or basicity of nearby functional groups. ucj.org.uaresearchgate.net These modifications can translate into increased drug potency and selectivity, as well as reduced side effects. numberanalytics.com It is estimated that a significant percentage of new pharmaceuticals approved by the Food and Drug Administration (FDA) contain fluorine, highlighting its indispensable role in the development of modern medicines. mdpi.com

Principles of Chirality and Enantioselectivity in Fluoroorganic Chemistry

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in biology and chemistry. The two mirror-image forms of a chiral molecule are called enantiomers. In a biological context, enantiomers of a drug can have vastly different effects, with one being therapeutic while the other might be inactive or even harmful. Therefore, the ability to synthesize a single, desired enantiomer, a process known as enantioselective synthesis, is of paramount importance.

In fluoroorganic chemistry, the introduction of a fluorine atom can create a stereogenic center, a carbon atom bonded to four different groups, thus rendering the molecule chiral. The synthesis of chiral fluorinated compounds presents unique challenges and opportunities. rsc.org Achieving high enantioselectivity in reactions involving fluorinated substrates requires careful selection of chiral catalysts or auxiliaries that can effectively differentiate between the two possible enantiomeric products. rsc.orgrsc.org

The development of methods for the asymmetric synthesis of chiral fluorinated building blocks, such as (2R)-2-Fluoropropan-1-ol, is a major focus of research. academie-sciences.fr These building blocks can then be incorporated into larger molecules, preserving the desired stereochemistry and imparting the beneficial properties of fluorine.

Historical Development and Contemporary Significance of Chiral Fluorinated Building Blocks, with a Focus on 2r 2 Fluoropropan 1 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and efficient pathways to enantiopure compounds. For (2R)-2-Fluoropropan-1-ol, these strategies primarily involve either the stereocontrolled introduction of a fluorine atom into a prochiral substrate or the enantioselective transformation of a fluorinated precursor.

Catalytic Enantioselective Fluorination

Catalytic enantioselective fluorination involves the use of a chiral catalyst to control the stereochemical outcome of a fluorination reaction. This can be achieved using transition metal complexes or small organic molecules (organocatalysts) to create a chiral environment around the substrate.

Transition metal catalysis represents a powerful tool for the formation of carbon-fluorine bonds. researchgate.net These methods often utilize late transition metals like palladium, copper, and nickel, combined with chiral ligands, to catalyze the fluorination of various substrates. beilstein-journals.orgnsf.gov While direct fluorination of a simple propane (B168953) skeleton is challenging, analogous reactions on functionalized precursors like allylic alcohols, β-ketoesters, or oxindoles establish the principles for creating chiral fluorinated centers. beilstein-journals.orgnih.govacs.org

The general approach involves the coordination of the substrate to a chiral metal complex, which then facilitates a stereoselective reaction with an electrophilic or nucleophilic fluorine source. For instance, palladium-catalyzed enantioselective fluorination of oxindoles has been achieved with high enantioselectivity using chiral N-heterocyclic carbene (NHC) or BINAP-derived ligands. beilstein-journals.org Similarly, copper and nickel complexes with chiral bis(oxazoline) ligands have been successfully employed in the asymmetric fluorination of β-ketoesters, yielding products with excellent enantiomeric excess (ee). acs.org A notable strategy involves the fluorination of β-ketoesters catalyzed by a Ni(ClO₄)₂·6H₂O/DBFOX-Ph complex, which can achieve enantioselectivities up to 99% ee. acs.org These methodologies could theoretically be adapted to a precursor of this compound, such as by fluorinating a suitable β-hydroxy ester followed by reduction.

Table 1: Examples of Transition Metal-Catalyzed Enantioselective Fluorination

| Catalyst System | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) |

| Ti(TADDOLato) (2) | Acyclic β-ketoesters | Selectfluor | Up to 90% acs.org |

| Pd-NHC Complex | Oxindoles | N/A | Low to moderate beilstein-journals.org |

| Pd-BINAP Complex | Oxindoles | 4,4'-diF-NFSI | High beilstein-journals.org |

| Cu(OTf)₂/Bis(oxazoline) (37) | β-ketoesters | N/A | >80% (with HFIP additive) acs.org |

| Ni(ClO₄)₂/DBFOX-Ph (40) | Cyclic β-ketoesters | N/A | 93–99% acs.org |

Organocatalysis offers a complementary, metal-free approach to asymmetric fluorination. These methods utilize small, chiral organic molecules such as proline derivatives or Cinchona alkaloids to catalyze the reaction. nih.gov A common strategy involves the organocatalytic α-fluorination of an aldehyde or ketone, followed by reduction of the carbonyl group to afford the chiral fluoroalcohol. nih.gov

For example, the α-fluorination of aldehydes can be catalyzed by diarylprolinol silyl (B83357) ethers, proceeding through an enamine intermediate. This provides access to α-fluoroaldehydes with high enantioselectivity (up to 99% ee), which can be subsequently reduced to the corresponding chiral β-fluoroalcohols. acs.org Another powerful strategy is chiral anion phase-transfer (CAPT) catalysis, where a chiral phosphoric acid or a Cinchona alkaloid-derived catalyst is used to deliver the fluoride (B91410) anion from a reagent like Selectfluor in a stereocontrolled manner. nih.govacs.orgrsc.org This has been successfully applied to the enantioselective fluorination of allylic and homoallylic alcohols. nih.govrsc.org The use of thiourea-based organocatalysts has also been explored for the enantioselective fluorination of β-ketoesters, demonstrating the broad utility of hydrogen-bonding catalysts in this field.

Table 2: Selected Organocatalytic Approaches to Chiral Fluorinated Compounds

| Catalyst Type | Substrate Type | Fluorinating Agent | Key Feature | Enantiomeric Excess (ee) |

| Proline Derivatives | Aldehydes | NFSI | Enamine catalysis | Up to 99% acs.org |

| Cinchona Alkaloids | β-ketoesters | Selectfluor | Phase-transfer catalysis | Up to 70% |

| Chiral Phosphoric Acid | Allylic/Homoallylic Alcohols | Selectfluor | Chiral anion phase-transfer | Up to 96% acs.orgrsc.org |

| Thiourea Derivatives | β-ketoesters | NFSI | Hydrogen-bond activation | Variable |

Transition Metal-Catalyzed Stereoselective Fluorination Reactions

Biocatalytic Transformations for Enantiopure this compound

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. For the synthesis of this compound, enzyme-mediated processes, particularly those involving ketoreductases, are highly effective.

One of the most direct and efficient routes to enantiopure this compound and related structures is the asymmetric reduction of a prochiral fluorinated ketone. researchgate.netbohrium.com This reaction is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. researchgate.netrsc.org

The substrate for such a reduction would be a fluorinated ketone, such as 1-fluoroacetone or a related derivative like 1-chloro-3-fluoropropan-2-one. researchgate.net By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of the resulting alcohol can be produced with very high stereoselectivity. For instance, the bioreduction of various α-fluoroketones using alcohol dehydrogenases from Rhodococcus ruber (ADH-A) or Lactobacillus brevis (LBADH) has been shown to produce chiral fluoroalcohols with excellent conversions and enantiomeric excesses, often exceeding 99% ee. researchgate.netuniovi.es The regeneration of the expensive NAD(P)H cofactor is crucial for the industrial viability of this method and is typically achieved by using a sacrificial co-substrate like isopropanol (B130326) or a coupled enzyme system such as glucose/glucose dehydrogenase (GDH). rsc.org

Table 3: Biocatalytic Reduction of Prochiral Fluorinated Ketones

| Enzyme (Source) | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| ADH-A (Rhodococcus ruber) | 1-chloro-3-fluoropropan-2-one | (S)-1-chloro-3-fluoropropan-2-ol | High | High researchgate.net |

| LBADH (Lactobacillus brevis) | 1-chloro-3-fluoropropan-2-one | (R)-1-chloro-3-fluoropropan-2-ol | High | High researchgate.net |

| KRED1-Pglu | 2-Fluoro-1-phenylethan-1-one | (R)-2-Fluoro-1-phenylethan-1-ol | >99% | >99% uniovi.es |

| GoCR (Gluconobacter oxydans) | Fluoro-substituted acetophenones | (S)-Fluoro-substituted ethanol (B145695) derivatives | High | >99% rsc.org |

Nature's solution to forming a C-F bond is a unique enzyme called fluorinase, first discovered in the bacterium Streptomyces cattleya. researchgate.netipp.pt This enzyme catalyzes the reaction between the fluoride ion and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). researchgate.netnih.gov The discovery of fluorinase has opened a new frontier in biocatalysis, suggesting the possibility of direct enzymatic fluorination of organic molecules.

However, the natural substrate scope of fluorinase is very narrow, and its application to simple aliphatic skeletons like propane has not been reported. thieme-connect.de Current research focuses on understanding the enzyme's mechanism and engineering it to accept non-native substrates. nih.gov For example, researchers have successfully engineered a chlorinase (SalL), which naturally uses chloride, to gain fluorinase activity by mutating key amino acid residues like Tyr70. nih.gov While these studies represent significant progress, the direct enzymatic fluorination of a propane skeleton to produce this compound remains a future challenge. Such a transformation would likely require substantial protein engineering to create a fluorinase variant with a binding pocket suitable for a small, non-activated hydrocarbon.

Enzyme-Mediated Reduction of Prochiral Fluorinated Ketones

Chiral Pool and Auxiliary-Based Synthesis of this compound

The synthesis of enantiopure compounds can be efficiently achieved by starting with readily available chiral molecules, a strategy known as chiral pool synthesis. Naturally occurring substances like amino acids, terpenes, and carbohydrates serve as versatile chiral starting materials. nih.gov For the synthesis of this compound, a plausible chiral pool approach could commence from a suitable chiral precursor, such as (R)-alanine or (R)-lactic acid, which possesses the required stereocenter. The synthetic route would involve the conversion of the carboxylic acid functionality to a hydroxymethyl group and the amino or hydroxyl group to a fluorine atom, while preserving the stereochemical integrity of the chiral center.

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. sigmaaldrich.cnnumberanalytics.com These are chiral molecules that are temporarily attached to a prochiral substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org A common strategy involves the use of oxazolidinone auxiliaries, popularized by David A. Evans, which can be used to direct stereoselective alkylation or aldol (B89426) reactions. wikipedia.orgwikipedia.org In a hypothetical synthesis of this compound, a prochiral propionyl group could be attached to a chiral auxiliary. Subsequent electrophilic fluorination of the corresponding enolate would proceed diastereoselectively, controlled by the steric and electronic nature of the auxiliary. wikipedia.org Reductive removal of the auxiliary would then yield the target molecule, this compound.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | wikipedia.orgwikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder, Alkylations | wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | wikipedia.org |

Direct Fluorination Strategies

Direct fluorination methods offer a more convergent approach to organofluorine compounds, introducing the fluorine atom in a key step of the synthesis. These strategies can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion source. This SN2-type reaction is a common method for introducing fluorine. acsgcipr.org For the synthesis of this compound, a suitable precursor would be a chiral three-carbon molecule with a good leaving group, such as a sulfonate ester (tosylate, mesylate) or an epoxide, at the C2 position.

A key precursor for this transformation is (R)-2-methyloxirane. The stereospecific ring-opening of this epoxide with a fluoride source, such as potassium fluoride or tetra-n-butylammonium fluoride (TBAF), can yield a mixture of regioisomers. acsgcipr.orgorganic-chemistry.org To achieve regioselectivity for attack at the C2 position, careful selection of the fluoride reagent and reaction conditions is crucial. The use of chiral cobalt catalysts in epoxide openings with fluoride has been shown to afford enantioenriched γ-fluoroamines. organic-chemistry.org

Another viable precursor is a derivative of (S)-propane-1,2-diol, where the secondary hydroxyl group is activated as a leaving group. For instance, (S)-1-(benzyloxy)propan-2-ol can be converted to its corresponding tosylate or mesylate. Subsequent nucleophilic displacement with a fluoride source would proceed with inversion of configuration to yield the (R)-2-fluoro product. The primary alcohol would be protected during this step and deprotected afterward to give this compound.

Table 2: Common Nucleophilic Fluorinating Agents

| Reagent | Abbreviation | Typical Substrates | Reference |

|---|---|---|---|

| Potassium Fluoride | KF | Alkyl halides, sulfonates | acsgcipr.org |

| Cesium Fluoride | CsF | Alkyl halides, sulfonates | organic-chemistry.org |

| Tetra-n-butylammonium fluoride | TBAF | Alkyl halides, sulfonates | acsgcipr.org |

Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center. numberanalytics.com This method has become increasingly popular with the development of stable and user-friendly N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov While the direct asymmetric electrophilic fluorination of a simple alkane to produce this compound is challenging, this strategy is widely used in the synthesis of complex fluorinated analogs of bioactive molecules.

For instance, electrophilic fluorination is a key step in the synthesis of fluorinated analogs of pharmaceuticals and natural products. numberanalytics.comtandfonline.com In the context of creating analogs structurally related to this compound, one could envision the electrophilic fluorination of a chiral enolate derived from a larger molecule containing a propan-1-ol substructure. The stereochemistry of the fluorination can be controlled by a chiral auxiliary attached to the substrate or by using a chiral catalyst. escholarship.orgnih.gov

Examples of this strategy include the synthesis of fluorinated steroids, where Selectfluor® is used to introduce fluorine at specific positions, and the preparation of fluorinated nucleoside analogues, where NFSI is employed for diastereoselective fluorination. researchgate.netmdpi.com These methods highlight the power of electrophilic fluorination to introduce fluorine into complex molecular scaffolds with high levels of stereocontrol, providing access to novel fluorinated drug candidates and chemical probes. acs.org

Table 3: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Bench-stable solid, widely used | nih.gov |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, crystalline solid | nih.gov |

Nucleophilic Fluorination Routes to this compound Precursors

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and sustainable. cas.cn These principles are increasingly being applied to the synthesis of fluorinated compounds, including chiral fluoroalcohols.

One prominent green chemistry approach is biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations. nih.govcore.ac.uk For the synthesis of chiral fluoroalcohols, ketoreductases (KREDs) are particularly useful. These enzymes can reduce prochiral fluoroketones with high enantioselectivity. researchgate.net A potential green synthesis of this compound could involve the asymmetric reduction of 1-fluoroacetone using a specific KRED that favors the formation of the (R)-enantiomer. Such biocatalytic reductions often occur in aqueous media under mild conditions, offering a significant environmental advantage over many traditional chemical methods. researchgate.net

Another green strategy involves the use of immobilized catalysts in continuous flow systems. rsc.org This approach can improve catalyst recyclability, reduce waste, and enhance process safety and efficiency. For example, a polystyrene-supported chiral bis(oxazoline)-Cu(II) complex has been used for the highly enantioselective fluorination of indanone-2-carboxylates in a continuous flow system, demonstrating high turnover numbers and product yields. rsc.org A similar system could be envisioned for a key fluorination or asymmetric transformation step in the synthesis of this compound.

Furthermore, conducting reactions under solvent-free or highly concentrated conditions can significantly reduce solvent waste, a key goal of green chemistry. nih.gov While the applicability of solvent-free conditions depends on the specific reaction, their successful implementation in various asymmetric catalytic reactions suggests potential for their use in the synthesis of chiral fluorinated compounds.

Table 4: Green Chemistry Approaches in Fluorination

| Green Chemistry Principle | Application Example | Reference |

|---|---|---|

| Biocatalysis | Enantioselective reduction of fluoroketones using ketoreductases. | researchgate.netresearchgate.net |

| Use of Renewable Feedstocks | Synthesis from chiral pool starting materials like amino acids. | |

| Catalysis | Asymmetric fluorination using recyclable immobilized catalysts in flow systems. | rsc.org |

| Atom Economy | Direct C-H fluorination to avoid pre-functionalization steps. | tandfonline.com |

Stereoelectronic Effects of Fluorine on this compound Reactivity and Selectivity

The fluorine atom, despite its small size (van der Waals radius of 1.47 Å), exerts potent stereoelectronic effects that significantly influence the conformation, reactivity, and selectivity of this compound. chimia.ch These effects stem from the high electronegativity of fluorine and the resulting polarization of the C-F bond. rsc.org

Key stereoelectronic interactions include:

Inductive Effect: The strong electron-withdrawing nature of fluorine polarizes the carbon backbone, influencing the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. chimia.ch

Hyperconjugation: Interactions between the C-F bond orbitals and adjacent C-C or C-H bond orbitals can affect conformational stability. Specifically, σ(C-H) -> σ(C-F) and σ(C-C) -> σ(C-F) hyperconjugation are important.

Gauche Effect: In molecules with adjacent electronegative substituents, there is often a preference for a gauche conformation rather than an anti conformation. In this compound, the interaction between the fluorine atom and the hydroxyl group is critical. The molecule will adopt a conformation that minimizes dipole-dipole repulsions and maximizes stabilizing orbital interactions. Theoretical calculations suggest that electrostatic interactions are often the dominant force driving conformational preferences in multivicinal fluoroalkanes. researchgate.net

These effects dictate the preferred three-dimensional shape of the molecule, which in turn governs how it interacts with other reagents. For instance, the preferred conformation can expose or shield certain faces of the molecule, directing the approach of an incoming reactant and thus controlling the stereoselectivity of a subsequent reaction. researchgate.net

Reaction Mechanism Analysis of Key Transformations Involving this compound

This compound can serve as a chiral building block for the synthesis of more complex molecules. Understanding the mechanisms of its key transformations is essential for its effective use.

A primary reaction pathway for the synthesis of this compound is the regioselective and stereospecific ring-opening of a chiral epoxide, such as (S)-propylene oxide, with a nucleophilic fluoride source. acs.org The mechanism is a classic S\N2 reaction, where the fluoride ion attacks the less sterically hindered carbon of the protonated epoxide, leading to an inversion of stereochemistry. The use of reagents like HBF₄·OEt₂ can provide both the Brønsted acid to activate the epoxide and the fluoride nucleophile (from the BF₄⁻ ion). acs.org

Table of Key Mechanistic Features for Epoxide Ring-Opening:

| Feature | Description |

| Reaction Type | S\N2 (Substitution Nucleophilic Bimolecular) |

| Fluoride Source | Typically alkali metal fluorides (e.g., KF, CsF) or tetrafluoroborates (e.g., HBF₄). acs.orgmdpi.com |

| Stereochemistry | Inversion of configuration at the site of nucleophilic attack. acs.orgnih.gov |

| Regioselectivity | Fluoride attacks the carbon atom that can best stabilize a partial positive charge in the transition state, which is often the less substituted carbon in acid-catalyzed openings. |

| Catalysis | Can be promoted by Brønsted or Lewis acids to activate the epoxide ring. |

Beyond its synthesis, the reactivity of this compound is also of interest. The hydroxyl group can be activated and displaced in nucleophilic substitution reactions. The stereoelectronic influence of the adjacent fluorine atom will play a crucial role in the rate and stereochemical outcome of these subsequent transformations. researchgate.net For example, anchimeric assistance (neighboring group participation) from the fluorine atom is generally not observed; instead, its strong negative inductive effect can deactivate the molecule towards certain reactions.

Synthetic Utility and Derivatization of 2r 2 Fluoropropan 1 Ol

(2R)-2-Fluoropropan-1-ol as a Versatile Chiral Building Block

This compound serves as a fundamental chiral synthon, providing a readily accessible source of chirality and a strategically positioned fluorine atom for the synthesis of enantiomerically enriched compounds. The presence of the hydroxyl group allows for a variety of chemical transformations, including oxidation, esterification, and etherification, while the stereocenter at the C-2 position, bearing the fluorine atom, is often preserved throughout synthetic sequences. This allows for the transfer of chirality from a relatively simple starting material to a more complex target molecule.

The utility of this compound as a chiral building block is underscored by its application in the synthesis of various biologically active molecules and advanced materials. The C-F bond, being the strongest single bond to carbon, imparts unique properties to the resulting molecules, such as increased metabolic stability, altered lipophilicity, and specific conformational preferences. These properties are highly desirable in medicinal chemistry and materials science. For instance, the introduction of a fluorine atom can significantly modulate the pharmacological profile of a drug candidate.

The strategic importance of this compound is further highlighted by its use in the preparation of other key fluorinated intermediates. For example, it can be a precursor to 2-fluoropropanoic acid, a valuable building block in its own right. The versatility of this chiral alcohol makes it a cornerstone in the toolbox of asymmetric synthesis, enabling the efficient construction of a diverse range of fluorinated compounds with high stereochemical control.

Stereoselective Synthesis of Fluorinated Amino Alcohols from this compound

The conversion of this compound into fluorinated amino alcohols represents a significant area of its synthetic application. These products are valuable structural motifs found in a variety of biologically active compounds, including enzyme inhibitors and pharmaceutical agents. The stereoselective introduction of an amino group, while retaining the stereochemical integrity of the fluorine-bearing carbon, is a key challenge that has been addressed through various synthetic strategies.

One common approach involves the conversion of the primary alcohol of this compound into a suitable leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with an azide (B81097) anion, which can then be reduced to the corresponding primary amine. This two-step sequence generally proceeds with inversion of configuration at the C-1 position, leading to the formation of (2R)-2-fluoro-1-aminopropane derivatives.

Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which can then undergo stereoselective amination reactions. For example, reductive amination with a chiral amine or the use of chiral catalysts can afford the desired fluorinated amino alcohols with high diastereoselectivity. These methods allow for the synthesis of a variety of N-substituted fluorinated amino alcohols by choosing the appropriate amine component. The resulting fluorinated amino alcohols serve as key intermediates for the synthesis of more complex molecules, such as fluorinated analogues of natural products and peptidomimetics.

Preparation of Diverse Fluorinated Propanol (B110389) Derivatives

The synthetic versatility of this compound extends to the preparation of a wide range of fluorinated propanol derivatives. The hydroxyl group serves as a convenient handle for introducing various functional groups and for extending the carbon chain.

Key Transformations and Derivatives:

| Starting Material | Reagent(s) | Product | Application/Significance |

| This compound | Oxidizing agents (e.g., Dess-Martin periodinane) | (2R)-2-Fluoropropanal | Intermediate for C-C bond formation and amination reactions. |

| This compound | Benzyl bromide, NaH | (2R)-1-(Benzyloxy)-2-fluoropropane | Protected alcohol for further transformations. |

| This compound | Tosyl chloride, pyridine | (2R)-2-Fluoropropyl tosylate | Activated intermediate for nucleophilic substitution reactions. |

| This compound | Acyl chlorides, esters | Fluorinated esters | Pro-drugs, liquid crystals, and other functional materials. |

For example, the oxidation of this compound to (2R)-2-fluoropropanal provides a key electrophilic intermediate. This aldehyde can then be subjected to a variety of nucleophilic addition reactions, such as Grignard or organolithium reactions, to introduce new carbon-carbon bonds and create more complex chiral fluorinated alcohols with high diastereoselectivity.

Furthermore, etherification reactions allow for the introduction of various alkyl or aryl groups at the C-1 position. These ether derivatives can exhibit interesting physical and biological properties. For instance, the synthesis of fluorinated analogues of toliprolol, a beta-blocker, has been achieved utilizing derivatives of this compound. acs.orgnih.govacs.org

The ability to readily access these diverse derivatives underscores the importance of this compound as a platform molecule for the generation of a library of fluorinated propanols, each with the potential for unique applications in various fields of chemical science.

Application in the Construction of Complex Chiral Fluorinated Molecules

The true value of this compound as a chiral building block is demonstrated in its application in the total synthesis of complex, biologically active molecules. The stereochemically defined fluorine-containing fragment can be incorporated into larger molecular architectures, often playing a crucial role in the target molecule's function.

One notable application is in the synthesis of fluorinated analogues of natural products. By replacing a hydrogen atom or a hydroxyl group with fluorine at a specific position, chemists can fine-tune the biological activity, metabolic stability, and pharmacokinetic properties of the parent molecule. This compound provides a reliable and efficient means to introduce this key structural modification with precise stereochemical control.

For instance, research has shown the use of derivatives of this compound in the synthesis of fluorinated beta-blockers. acs.orgnih.govacs.org In these syntheses, the chiral fluorinated propanolamine (B44665) side chain is constructed from this compound, highlighting its direct applicability in medicinal chemistry. The stereoselective synthesis of these complex molecules often involves a multi-step sequence where the integrity of the chiral center bearing the fluorine atom is maintained throughout.

The construction of these complex molecules often relies on the strategic unmasking or transformation of the functional groups present in the derivatives of this compound. For example, a protected hydroxyl group might be deprotected late in the synthesis to reveal a key functional handle for a final coupling reaction. This strategic approach, enabled by the versatility of this compound, allows for the convergent and efficient synthesis of complex chiral fluorinated molecules that would be difficult to access by other means.

Advanced Analytical Methodologies for the Enantiomeric and Structural Characterization of 2r 2 Fluoropropan 1 Ol

Chiral Chromatography (HPLC, SFC, GC) for Enantiomeric Excess and Purity Determination

Chiral chromatography is a cornerstone for determining the enantiomeric excess (ee) and purity of chiral compounds like (2R)-2-Fluoropropan-1-ol. This technique separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the primary methods employed.

The direct approach, where enantiomers are separated on a CSP, is the most common strategy in HPLC and SFC. chromatographyonline.com The choice of the CSP is critical for achieving successful separation. chromatographyonline.com For instance, in the analysis of related fluorinated compounds, chiral HPLC has been effectively used to determine enantiomeric purity. acs.org In one study, the chiral purity of a derivative, (2S)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol, was determined using a Chiracel OD column with a mobile phase of hexanes/IPA/DEA (80:20:0.1 v/v/v). The retention times for the 2R isomers were 6.5 and 6.9 minutes, while the 2S isomers eluted at 36.5 and 39.0 minutes, demonstrating excellent separation. acs.org

Gas chromatography with chiral columns, such as J&W Scientific Cyclodex-B and Macherey-Nagel Hydrodex β-TBDAc, is also a powerful tool for determining the enantiomeric excess of fluorinated compounds. amazonaws.com The selection between HPLC, SFC, and GC often depends on the volatility and thermal stability of the compound and its derivatives. SFC, using supercritical CO2 as the primary mobile phase, offers advantages like faster analysis and reduced solvent consumption. chromatographyonline.com

Table 1: Chiral HPLC Conditions for a Related Fluorinated Compound Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiracel OD | acs.org |

| Mobile Phase | Hexanes/IPA/DEA (80:20:0.1 v/v/v) | acs.org |

| Flow Rate | 1.0 mL/min | acs.org |

| Detection | UV at 254 nm | acs.org |

| Retention Times (2R isomers) | 6.5 and 6.9 min | acs.org |

| Retention Times (2S isomers) | 36.5 and 39.0 min | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of the nuclei within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For a related compound, 1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol, the ¹H NMR spectrum in CDCl₃ showed a characteristic doublet of multiplets for the CH₂F group around 4.44-4.20 ppm with a large H-F coupling constant (JH-F = 47.7 Hz). acs.org

¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms. In propan-2-ol, two distinct chemical shifts are observed, confirming the presence of two different carbon environments. docbrown.info For fluorinated compounds, the carbon signals are split by the fluorine atom, and the magnitude of the C-F coupling constants provides valuable structural information. For example, in 2-fluoro substituted compounds, a large one-bond C-F coupling (¹JC-F) is typically observed.

¹⁹F NMR: Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In the ¹⁹F NMR spectrum of a fluoromethyl-substituted oxirane, the CH₂F group appeared as a triplet of doublets at -226.77 ppm, with coupling to both the geminal and vicinal protons. cdnsciencepub.com

The integration of data from ¹H, ¹³C, and ¹⁹F NMR, often supported by quantum chemical calculations, allows for a comprehensive conformational analysis and the determination of relative stereochemistry. researchgate.net

Table 2: Representative NMR Data for a Related Fluorinated Compound

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |

|---|---|---|---|

| ¹H (CH₂F) | 4.44-4.20 (dm) | JH-F = 47.7 | acs.org |

| ¹⁹F (CH₂F) | -226.77 (td) | J(CH₂, F) = 47.2, J(H', F) = 4.0 | cdnsciencepub.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly used. acs.org ESI is a soft ionization technique often used for polar molecules, while EI causes more extensive fragmentation, providing valuable structural information. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For instance, the molecular formula C₃H₇FO for this compound has a calculated monoisotopic mass of 78.048093 Da. nih.gov HRMS can confirm this precise mass, thereby verifying the elemental composition. In the characterization of various organic compounds, HRMS has been used to confirm calculated molecular formulas. rsc.orgrsc.org

Table 3: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₇FO | nih.gov |

| Molecular Weight | 78.09 g/mol | nih.gov |

| Monoisotopic Mass | 78.048093 Da | nih.gov |

X-ray Crystallography for Absolute Configuration Determination (of derivatives)

While X-ray crystallography directly on this compound may be challenging due to its low melting point, the absolute configuration can be unequivocally determined by analyzing a suitable crystalline derivative. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of atoms.

The process often involves reacting the chiral alcohol with a chiral reagent of known absolute configuration to form a diastereomeric crystalline derivative. google.com.na Alternatively, a derivative can be formed that crystallizes well, and its structure can be solved. The known stereochemistry of other centers in the derivative or the use of anomalous dispersion effects can then be used to assign the absolute configuration of the chiral center of interest. This method has been successfully applied to determine the absolute configuration of various fluorinated molecules and other complex organic compounds. cdnsciencepub.comacs.orgdiva-portal.orgsoton.ac.uk For example, the absolute stereochemistry of a fluoromethyl bromohydrin derivative was determined by X-ray analysis, which in turn established the stereochemistry of its parent oxirane. cdnsciencepub.com

常见问题

Basic: What stereoselective synthesis methods are effective for preparing (2R)-2-Fluoropropan-1-ol with high enantiomeric excess?

Methodological Answer:

Stereoselective synthesis of this compound can be achieved via asymmetric fluorination or kinetic resolution. For example, chiral catalysts like cinchona alkaloid derivatives or transition-metal complexes (e.g., Ru-based) can induce enantioselectivity during fluorination of prochiral ketone precursors. Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers from racemic mixtures. Key steps include:

- Substrate Design : Use a propanol precursor with a leaving group (e.g., tosylate) at C2.

- Fluorination : Employ nucleophilic fluorinating agents (e.g., KF or TBAF) in polar aprotic solvents under controlled temperature.

- Chiral Control : Introduce chiral auxiliaries or catalysts to direct fluorination toward the (2R)-configuration .

Advanced: How can researchers resolve contradictions in reported enantiomeric ratios for this compound synthesized via different routes?

Methodological Answer:

Discrepancies in enantiomeric ratios often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or catalyst degradation. To address this:

- Systematic Screening : Perform kinetic studies to identify optimal reaction parameters (e.g., time, catalyst loading).

- Mechanistic Probes : Use isotopic labeling (e.g., D2O quenching) or in-situ NMR to track intermediates and side reactions.

- Cross-Validation : Compare results across multiple analytical methods (e.g., chiral HPLC, optical rotation, and 19F NMR coupling constants) to confirm stereochemical outcomes .

Basic: What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- 1H/13C NMR : Analyze splitting patterns and coupling constants (e.g., 2JHF ~47 Hz in fluorinated alcohols) to verify fluorine proximity to the hydroxyl group. For this compound, the C2 proton will show a doublet of doublets due to coupling with F and adjacent CH2 groups .

- IR Spectroscopy : Confirm the presence of -OH (broad peak ~3300 cm⁻¹) and C-F (stretch ~1100 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to validate molecular formula (C3H7FO) and rule out impurities .

Advanced: How can researchers investigate the kinetic resolution of this compound in asymmetric catalysis?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR) : Combine enantioselective catalysts (e.g., lipases) with racemization agents (e.g., ruthenium complexes) to convert both enantiomers into the desired (2R)-form.

- Time-Course Analysis : Monitor reaction progress via chiral GC or HPLC to determine rate constants (krac, kcat).

- Computational Modeling : Use DFT calculations to predict transition states and optimize catalyst-substrate interactions .

Basic: What are the applications of this compound in studying surface chemistry or interfacial phenomena?

Methodological Answer:

- Surface Adsorption Studies : Employ quartz crystal microbalance (QCM) or AFM to measure adsorption kinetics of this compound on model surfaces (e.g., silica or polymers).

- Reactivity with Oxidants : Investigate hydroxyl radical interactions using electron paramagnetic resonance (EPR) to assess degradation pathways.

- Chiral Templating : Use the compound to induce chirality in nanomaterials or metal-organic frameworks (MOFs) via self-assembly .

Advanced: How can researchers optimize enantiomeric excess (ee) in large-scale synthesis of this compound?

Methodological Answer:

- Continuous Flow Systems : Implement microreactors to enhance mixing and reduce side reactions (e.g., racemization).

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time ee monitoring.

- Crystallization Strategies : Use chiral co-crystals or solvent-mediated resolution to purify the (2R)-enantiomer .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinated compounds.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before disposal to prevent environmental release .

Advanced: What mechanistic insights explain the stereochemical outcomes of fluorination reactions producing this compound?

Methodological Answer:

- SN2 vs. SNi Mechanisms : Polar solvents favor SN2 pathways (inversion), while aprotic solvents may promote SNi (retention) via cyclic intermediates.

- Steric Effects : Bulky substituents at C1 can hinder backside attack, favoring retention.

- Solvent Isotope Effects : Compare reaction rates in H2O vs. D2O to probe transition-state solvation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。